Lipophilicity (LogP) Enhancement vs. Unsubstituted Aniline and 4-Methoxyaniline
4-(Benzyloxy)aniline demonstrates a significantly higher partition coefficient (LogP) compared to aniline and 4-methoxyaniline, which is a critical determinant for membrane permeability and pharmacokinetic properties in drug design. The reported XLogP3 value for 4-(benzyloxy)aniline is 3.1–3.43, whereas aniline has a LogP of ~0.9 and 4-methoxyaniline has a LogP of ~0.9–1.3 [1]. This difference of approximately 2–2.5 log units translates to a predicted >100-fold increase in partition coefficient, directly impacting compound distribution in biological systems and organic synthesis purification strategies.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; LogP = 3.43 |
| Comparator Or Baseline | Aniline: LogP ~0.9; 4-Methoxyaniline: LogP ~0.9–1.3 |
| Quantified Difference | ΔLogP ≈ 2.0–2.5 (predicted >100-fold higher partition coefficient) |
| Conditions | Predicted computational values (XLogP3, ACD/Labs) consistent across multiple authoritative databases |
Why This Matters
For procurement in medicinal chemistry, this logP difference dictates that 4-(benzyloxy)aniline-derived intermediates will have profoundly different ADME properties than analogs derived from simpler anilines, making it the required starting material for lipophilic drug candidates.
- [1] PubChem. Aniline (Compound Summary). LogP: 0.9. View Source
